2-(1-苯甲酰氮杂环丁-3-亚甲基)乙酸乙酯

描述

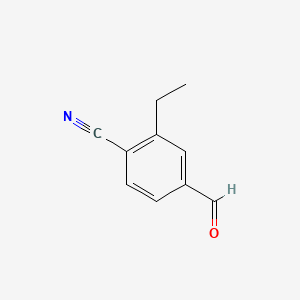

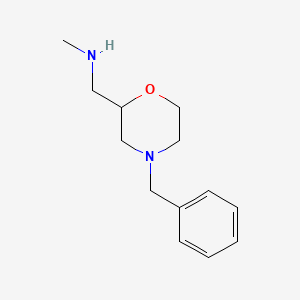

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a chemical compound with the empirical formula C20H21NO2 . It has a molecular weight of 307.39 . The compound is solid in form .

Molecular Structure Analysis

The molecule contains a total of 46 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学研究应用

抗真菌活性

相关的化合物乙-1H-苯并三唑-1-乙酸酯已经合成,并显示出对白色念珠菌的中等至良好抗真菌活性。类似于 2-(1-苯甲酰氮杂环丁-3-亚甲基)乙酸乙酯的化合物已被发现对抗真菌应用有效 (Toraskar, Kadam, & Kulkarni, 2009)。

化学传感器开发

类似于 2-(1-苯甲酰氮杂环丁-3-亚甲基)乙酸乙酯的化合物已被用于开发化学传感器。一项研究重点介绍了使用类似化合物合成一种用于在半水性介质中检测 Cu2+ 和 Hg2+ 的新型化学传感器 (Wagh, Kuwar, Sahoo, Gallucci, & Dalal, 2015)。

反应性研究

已经研究了相关化合物的乙酯的反应性,揭示了这些化合物的促智、抗缺氧和合成代谢活性。该研究包括 2-(苯甲酰氨基)(1-R-2-氧代吲哚-3-亚甲基)乙酸的乙酯 (Kolisnyk, Svechnikova, Vinnyk, Kolisnyk, & Altukhov, 2018)。

环化反应研究

研究了涉及与 2-(1-苯甲酰氮杂环丁-3-亚甲基)乙酸乙酯结构相似的化合物的环化反应,导致形成功能化的 3'-亚氨基螺[吲哚-3,2'-菲] (Lu, Sun, Xie, & Yan, 2016)。

环化反应中的分子多样性

另一项研究重点关注环化反应中的分子多样性,包括 2-氰基-2-(3,4-二氢萘-1(2H)-亚甲基)乙酸乙酯的反应,该反应与目标化合物具有相似性 (Lu, Sun, Xie, & Yan, 2016)。

安全和危害

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name |

ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,2,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUAPMICLHEYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699840 | |

| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158602-32-5 | |

| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)

![4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/no-structure.png)